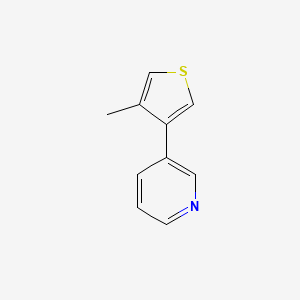

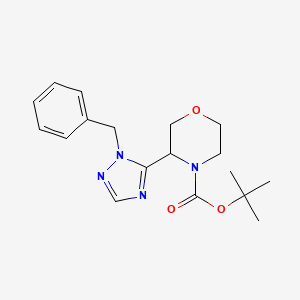

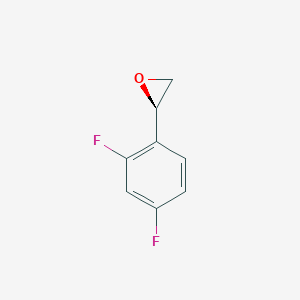

![molecular formula C13H17N B6599564 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane CAS No. 637739-96-9](/img/structure/B6599564.png)

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane

Overview

Description

“2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane” is a chemical compound that belongs to the class of saturated bicyclic structures . It has a molecular weight of 202.3 . The compound is part of the increasingly important and underexplored class of bicyclo[2.1.1]hexanes .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which includes “2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane”, involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane” is represented by the InChI code: 1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane structure is similar to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

Azabicyclo[2.1.1]hexanes, such as 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane, have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . This makes them a valuable chemical space in pharmaceutical discovery .

Scaffold Hopping

The ability to directly convert, or “scaffold hop”, between azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes through single-atom skeletal editing would enable efficient interpolation within this valuable chemical space . This strategy provides access to various privileged bridged bicycles of pharmaceutical relevance .

Synthesis of Bridge-Functionalized Bicyclo[1.1.1]pentanes

Azabicyclo[2.1.1]hexanes can be used in the synthesis of bridge-functionalized bicyclo[1.1.1]pentanes . These are achieved through a nitrogen-deleting skeletal edit . The modular sequence provides access to various privileged bridged bicycles of pharmaceutical relevance .

Total Synthesis

The 2-azabicyclo[3.2.1]octane structure has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .

Insect Growth Regulation

Although not directly related to 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane, benzimidazole derivatives have been found to have insect growth-regulating activity . It’s possible that similar structures could have similar effects, but further research would be needed to confirm this.

Future Directions

The future directions for “2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane” and similar compounds involve further exploration of the chemical space of sp3-rich cores . This includes the development of new synthetic approaches and the investigation of their potential applications in pharmaceutical chemistry .

properties

IUPAC Name |

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13-7-12(8-13)10-14(13)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVVEKBHNKPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)CN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

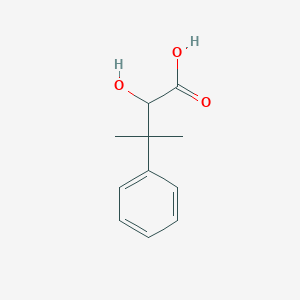

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)

![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)